Chymase-IN-1

enzyme inhibition kinetics serine protease binding affinity

Chymase-IN-1 (compound 5f) is a validated, selective inhibitor for human mast cell chymase, addressing the need for a well-characterized tool to dissect chymase-specific pharmacology without off-target cathepsin G activity. • Exceptional Selectivity: ~264-fold over cathepsin G (Ki=9500 nM vs. 36 nM for chymase), a 16-fold improvement over dual inhibitors. • Structural Reference: The only β-carboxamido-phosphon(in)ic acid inhibitor with a publicly available X-ray co-crystal structure (PDB: 2HVX) for accurate pose prediction. • Supply Assurance: Commercially available with typical purity ≥98%, ensuring reproducible results for SPR assays, enzyme kinetics, and hit-to-lead campaigns.

Molecular Formula C20H15ClNO4PS
Molecular Weight 431.8 g/mol
Cat. No. B1365778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChymase-IN-1
Molecular FormulaC20H15ClNO4PS
Molecular Weight431.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CSC4=C3C=C(C=C4)Cl)P(=O)(O)O
InChIInChI=1S/C20H15ClNO4PS/c21-14-6-8-18-16(10-14)17(11-28-18)19(27(24,25)26)20(23)22-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19H,(H,22,23)(H2,24,25,26)
InChIKeyHUJXISJLAPAFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chymase-IN-1 Procurement Guide


Chymase-IN-1 (CAS 862090-74-2; also referred to as compound 5f) is a synthetic, nonpeptide, orally active small molecule belonging to the α-keto heterocycle class of chymase inhibitors [1]. It functions as a selective inhibitor of human mast cell chymase, a chymotrypsin-like serine protease predominantly localized in mast cell secretory granules [2]. The compound was identified during a medicinal chemistry optimization campaign aimed at discovering nonpeptide inhibitors with improved selectivity and oral activity [1]. Its chemical structure incorporates a [(5-chloro-1-benzothiophen-3-yl)[(naphthalen-2-yl)carbamoyl]methyl]phosphonic acid scaffold (MW 431.83) . While multiple chymase inhibitors exist in the research landscape, Chymase-IN-1 is distinguished by a specific constellation of potency, selectivity, and pharmacokinetic properties that diverges markedly from other in-class candidates, making direct substitution without experimental validation inadvisable [1].

Chymase-IN-1 Selectivity & Differentiation


Generic substitution among chymase inhibitors is scientifically unsound due to profound divergence in three critical parameters: target binding affinity (spanning over 30-fold differences in IC50 among commercial inhibitors), selectivity profiles versus off-target serine proteases (particularly cathepsin G, tryptase, and thrombin), and oral pharmacokinetic characteristics [1]. Chymase-IN-1 occupies a specific position within this multidimensional performance space. It exhibits a chymase Ki of 36 nM, which positions it at the lower end of the potency spectrum among research-grade chymase inhibitors when compared with compounds such as NK3201 (human chymase IC50 2.5 nM), TY-51469 (human chymase IC50 7.0 nM), and INVA8001 (human chymase IC50 20 nM) [1][2]. Furthermore, Chymase-IN-1 is characterized by exceptionally low oral bioavailability in rats (F=3%), a property that fundamentally constrains its utility in orally-dosed in vivo models relative to more bioavailable alternatives such as compound 6h (F=39%) or BAY 1142524 (clinical-stage, t1/2 6.84-12.0 h in humans) [1][3][4]. These quantitative differences mean that experimental outcomes obtained with Chymase-IN-1 cannot be extrapolated to other chymase inhibitors, nor can Chymase-IN-1 be assumed to replicate the in vivo efficacy of more potent or more bioavailable alternatives without rigorous cross-validation [1].

Chymase-IN-1 Differentiation Evidence


X-Ray Co-Crystal Structure for Structure-Based Design

Chymase-IN-1 binds human mast cell chymase with a Ki value of 36 nM, as determined via enzyme kinetic assays [1]. This binding affinity is approximately 3.6-fold weaker than its own IC50 value of 29 nM [1]. In contrast, the compound exhibits substantially weaker binding to the closely related serine protease cathepsin G, with a Ki value of 9,500 nM [1]. This yields a Ki(cathepsin G)/Ki(chymase) ratio of approximately 264, quantitatively defining the compound's selectivity window between these two proteases [1]. The absolute chymase Ki of 36 nM positions Chymase-IN-1 as less potent than several comparator chymase inhibitors, including NK3201 (human chymase IC50 2.5 nM, corresponding to approximately 14-fold higher potency) and TY-51469 (human chymase IC50 7.0 nM, approximately 4-fold higher potency), although direct Ki-to-IC50 comparisons require cautious interpretation due to differing assay conditions [1][2].

enzyme inhibition kinetics serine protease binding affinity mast cell biology

Chymase Selectivity Over Cathepsin G: JNJ-10311795 Comparison

Chymase-IN-1 inhibits human mast cell chymase with an IC50 value of 29 nM, as measured in biochemical assays using recombinant enzyme [1]. This potency metric establishes a baseline for target engagement but must be interpreted within the context of comparator chymase inhibitors. INVA8001 (ASB17061), another commercially available chymase inhibitor, exhibits an IC50 of 20 nM (0.02 μM) against human chymase, representing approximately 1.45-fold higher potency in vitro . TY-51469 demonstrates an IC50 of 7.0 nM against human chymase, approximately 4.1-fold more potent than Chymase-IN-1 . NK3201 exhibits an IC50 of 2.5 nM against human chymase, approximately 11.6-fold more potent [2]. Importantly, Chymase-IN-1 also shows moderate cross-reactivity: its IC50 against bovine α-chymotrypsin is 29 nM [1], whereas INVA8001 exhibits an IC50 of 3.4 μM (3,400 nM) against the same off-target, representing over 100-fold lower cross-reactivity for INVA8001 .

IC50 enzyme inhibition biochemical assay potency ranking

Chymase Inhibitory Potency vs. TY-51076

Chymase-IN-1 exhibits exceptionally low oral bioavailability in rats, with a measured F value of 3% following oral administration [1]. The compound demonstrates a short oral elimination half-life (t1/2) of 1.8 hours in the rat model [1]. This pharmacokinetic profile contrasts sharply with related compounds from the same chemical series: compound 6h, a structural analog, demonstrated substantially higher oral bioavailability in rats (F = 39%), representing a 13-fold improvement in systemic exposure relative to Chymase-IN-1 [1]. For context within the broader chymase inhibitor landscape, the clinical-stage inhibitor BAY 1142524 exhibits a terminal elimination half-life of 6.84-12.0 hours in healthy human volunteers following oral administration, underscoring the substantial PK divergence across this target class [2].

oral bioavailability pharmacokinetics ADME rodent model

Oral Bioavailability Compared to Compound 6h

Chymase-IN-1 was evaluated against a panel of eight serine proteases to establish its selectivity profile [1]. The compound demonstrates a chymase Ki of 36 nM and a cathepsin G Ki of 9,500 nM, yielding a 264-fold selectivity ratio for chymase over cathepsin G [1]. In comparison, INVA8001 exhibits IC50 values of 20 nM for human chymase and 32.1 μM (32,100 nM) for human cathepsin G, yielding a selectivity ratio of approximately 1,605-fold . This indicates that while Chymase-IN-1 achieves meaningful selectivity (264-fold), INVA8001 provides approximately 6-fold greater discrimination between chymase and cathepsin G inhibition [1]. Chymase-IN-1 also demonstrates cross-reactivity with bovine α-chymotrypsin (IC50 29 nM) [1], whereas INVA8001 exhibits substantially lower activity against this off-target (IC50 3.4 μM, 3,400 nM) .

selectivity profiling off-target activity serine protease panel specificity

Chymase-IN-1 Application Scenarios


Structure-Based Drug Design Using Co-Crystal Structure

Chymase-IN-1 is appropriate for in vitro experiments where moderate chymase inhibition (IC50 = 29 nM; Ki = 36 nM) is sufficient for target engagement studies, and where the compound's 264-fold selectivity over cathepsin G provides adequate discrimination for mechanistic interpretation [1]. This scenario includes biochemical enzyme assays, mast cell degranulation studies, and cellular models of chymase-mediated angiotensin II generation [2]. The compound's well-characterized in vitro pharmacology in peer-reviewed literature supports its use as a reference inhibitor for validating assay systems or as a benchmark compound for evaluating novel chymase inhibitors [1]. Researchers should note that more potent inhibitors (e.g., NK3201, TY-51469) may be preferable for studies requiring maximal target saturation [3].

Target Deconvolution: Chymase vs. Cathepsin G Discrimination

Given the extremely low oral bioavailability (F = 3%) and short oral half-life (t1/2 = 1.8 h) in rats, Chymase-IN-1 is categorically unsuitable for orally-dosed in vivo efficacy studies [1]. However, the compound may be deployed in rodent models using intraperitoneal (IP) or intravenous (IV) routes of administration to bypass first-pass metabolism and achieve meaningful systemic exposure [1]. This application scenario is supported by the compound's demonstrated in vivo detection in rat plasma following oral administration, confirming that the molecule is not completely unabsorbable but rather undergoes extensive presystemic clearance [1]. Researchers requiring orally bioavailable chymase inhibition should instead consider compound 6h (F = 39% in rat) from the same chemical series or the clinical-stage BAY 1142524 [1][4].

In Vitro Binding Kinetics and Mechanism Characterization

Chymase-IN-1 serves as a critical reference point within the α-keto heterocycle series of chymase inhibitors, providing a defined SAR anchor for medicinal chemistry optimization campaigns [1]. The compound's quantitative parameters—chymase Ki = 36 nM, cathepsin G Ki = 9,500 nM, F = 3%—establish a baseline against which structural modifications can be systematically evaluated [1]. The 13-fold bioavailability differential between Chymase-IN-1 (compound 5f) and its analog compound 6h (F = 39%) demonstrates the profound impact of discrete chemical modifications on PK properties within this scaffold [1]. This application is particularly relevant for pharmaceutical discovery programs seeking to improve upon the potency/selectivity/PK profile of first-generation nonpeptide chymase inhibitors.

Chemotype IP Landscaping & Scaffold Exploration

Due to its position at the lower end of the potency spectrum among commercial chymase inhibitors (29 nM IC50 versus 2.5-20 nM for alternatives) and its exceptionally low oral bioavailability (F = 3%), Chymase-IN-1 can be strategically deployed as a comparator or negative control compound in studies designed to validate the superior performance of more advanced chymase inhibitors [1][2][3]. In head-to-head in vivo efficacy studies, the stark PK contrast between Chymase-IN-1 and orally bioavailable alternatives provides a built-in negative control for assessing the contribution of systemic chymase inhibition to observed pharmacodynamic effects [1]. This application leverages the compound's limitations as an experimental tool to strengthen the evidentiary basis for superior candidates.

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